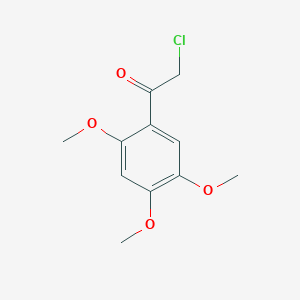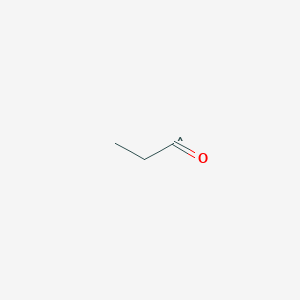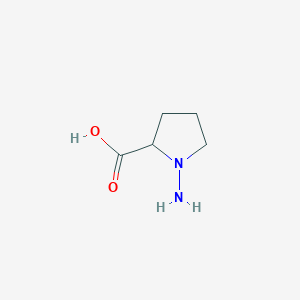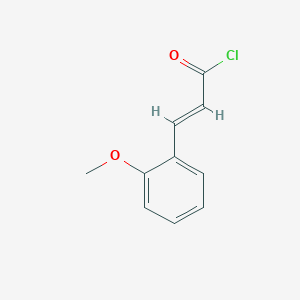
2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone is a chemical compound that is synthesized in the laboratory for scientific research purposes. It is also known as 2C-C, an abbreviation for its full chemical name. This compound belongs to the phenethylamine class of chemicals and has been studied for its potential therapeutic applications.
Mecanismo De Acción
The exact mechanism of action of 2C-C is not fully understood, but it is thought to act on the serotonin system in the brain. Specifically, it is believed to bind to serotonin receptors, leading to an increase in serotonin activity. This increase in serotonin activity may be responsible for its mood-enhancing effects.
Biochemical and Physiological Effects
2C-C has been shown to have a range of biochemical and physiological effects. It has been shown to increase heart rate and blood pressure, as well as cause pupil dilation. Additionally, it has been shown to have effects on the immune system, with some studies suggesting that it may have immunomodulatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2C-C in laboratory experiments is that it has a well-established synthesis method and is readily available for use. Additionally, it has been studied for its potential therapeutic applications, making it a promising compound for further research. However, one limitation is that its effects on humans are not fully understood, and further research is needed to fully elucidate its mechanisms of action.
Direcciones Futuras
There are several potential future directions for research on 2C-C. One area of interest is its potential use in the treatment of mood disorders such as depression and anxiety. Additionally, further research is needed to fully understand its mechanisms of action and potential therapeutic applications. Finally, there is potential for the development of new compounds based on the structure of 2C-C, which may have improved therapeutic properties.
Métodos De Síntesis
The synthesis of 2C-C involves the reaction of 2,4,5-trimethoxybenzaldehyde with chloroacetyl chloride in the presence of a base such as pyridine. The resulting product is then purified to obtain pure 2C-C. This synthesis method has been well-established in the scientific literature and is commonly used in laboratory settings.
Aplicaciones Científicas De Investigación
2C-C has been studied for its potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety. It has been shown to have a positive effect on mood and may have potential as a novel antidepressant. Additionally, it has been studied for its potential use in the treatment of addiction and other psychiatric disorders.
Propiedades
IUPAC Name |
2-chloro-1-(2,4,5-trimethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-14-9-5-11(16-3)10(15-2)4-7(9)8(13)6-12/h4-5H,6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVMSMRUJSHNRN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)CCl)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80460224 |
Source


|
| Record name | 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone | |
CAS RN |
19278-85-4 |
Source


|
| Record name | 2-Chloro-1-(2,4,5-trimethoxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19278-85-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-chloro-1-(2,4,5-trimethoxy-phenyl)-ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80460224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)









![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)
